molecular formula C17H19N3O2 B102622 glycyl-L-proline 2-naphthylamide CAS No. 16046-01-8

glycyl-L-proline 2-naphthylamide

Cat. No.: B102622
CAS No.: 16046-01-8
M. Wt: 297.35 g/mol
InChI Key: WKQUUNDBFODDFP-HNNXBMFYSA-N
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Description

Glycyl-L-proline 2-naphthylamide is a dipeptide derivative that has been widely used in biochemical and histochemical studies. It is known for its role as a substrate for certain peptidases, particularly in the study of enzyme activity and cellular processes. The compound is characterized by the presence of a glycyl-L-proline moiety linked to a 2-naphthylamide group, making it a useful tool in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of glycyl-L-proline 2-naphthylamide typically involves the condensation of glycyl-L-proline with 2-naphthylamine. One common method includes the use of N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent in a tetrahydrofuran (THF) solvent system. The reaction is carried out at low temperatures, around -10°C, and then gradually brought to room temperature with continuous stirring for about 16 hours. The resulting product is purified through recrystallization from dichloromethane and ligroin .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as column chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-proline 2-naphthylamide primarily undergoes hydrolysis reactions catalyzed by peptidases. These reactions involve the cleavage of the peptide bond, resulting in the formation of glycyl-L-proline and 2-naphthylamine. The compound can also participate in substitution reactions where the naphthylamide group is replaced by other functional groups under specific conditions .

Common Reagents and Conditions

    Hydrolysis: Enzymatic hydrolysis using peptidases such as glycyl-proline naphthylamidase.

    Substitution: Reagents like strong acids or bases can facilitate substitution reactions, although these are less common for this compound.

Major Products Formed

    Hydrolysis: Glycyl-L-proline and 2-naphthylamine.

    Substitution: Depending on the substituent introduced, various derivatives of the original compound can be formed.

Scientific Research Applications

Glycyl-L-proline 2-naphthylamide is extensively used in scientific research, particularly in the following areas:

Mechanism of Action

The primary mechanism of action for glycyl-L-proline 2-naphthylamide involves its cleavage by specific peptidases. The compound is hydrolyzed to release glycyl-L-proline and 2-naphthylamine, which can then be detected and quantified. This process is often used to measure enzyme activity and to study the role of peptidases in various biological processes .

Comparison with Similar Compounds

Similar Compounds

    Glycyl-L-phenylalanine 2-naphthylamide: Another dipeptide derivative used in similar biochemical applications.

    L-proline 2-naphthylamide: A simpler derivative lacking the glycyl group, used in enzyme studies.

    L-leucyl-L-leucine methyl ester: Used in studies of lysosomal membrane permeabilization.

Uniqueness

Glycyl-L-proline 2-naphthylamide is unique due to its specific structure, which makes it a preferred substrate for certain peptidases. Its ability to be hydrolyzed by these enzymes allows for precise measurement of enzyme activity and localization, making it a valuable tool in biochemical and cell biology research .

Properties

IUPAC Name

(2S)-1-(2-aminoacetyl)-N-naphthalen-2-ylpyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c18-11-16(21)20-9-3-6-15(20)17(22)19-14-8-7-12-4-1-2-5-13(12)10-14/h1-2,4-5,7-8,10,15H,3,6,9,11,18H2,(H,19,22)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKQUUNDBFODDFP-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CN)C(=O)NC2=CC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CN)C(=O)NC2=CC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16046-01-8
Record name 16046-01-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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